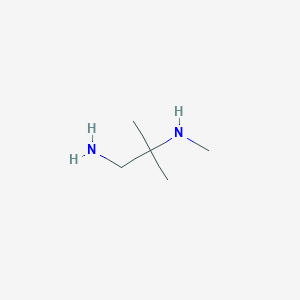

(1-Amino-2-methylpropan-2-yl)(methyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Amino-2-methylpropan-2-yl)(methyl)amine, also known as N2,2-dimethyl-1,2-propanediamine, is an organic compound with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol . This compound is a diamine, characterized by the presence of two amino groups attached to a central carbon atom. It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields.

Wirkmechanismus

Target of Action

(1-Amino-2-methylpropan-2-yl)(methyl)amine, also known as 2-Amino-2-methyl-1-propanol or AMP , is an organic compound that is classified as an alkanolamine It is known to interact with various biochemical processes due to its amine and alcohol functional groups .

Mode of Action

It is known to act as a useful buffer and a precursor to numerous other organic compounds . It can react with acyl chlorides to form oxazolines . Via sulfation of the alcohol, AMP is also a precursor to 2,2-dimethylaziridine .

Biochemical Pathways

AMP is involved in several biochemical pathways due to its role as a precursor to other compounds. For instance, it is used in the synthesis of oxazolines , which are heterocyclic compounds involved in various biological processes. It is also a precursor to 2,2-dimethylaziridine , another heterocyclic compound with potential biological activity.

Pharmacokinetics

It is known that amp is miscible in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of AMP would depend on its specific interactions with various enzymes and transporters in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of AMP. For instance, the presence of other reactants (such as acyl chlorides) can influence its ability to form other compounds like oxazolines . Additionally, factors such as pH and temperature could potentially affect the stability and reactivity of AMP.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-methylpropan-2-yl)(methyl)amine can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-aminoisobutyric acid or its esters . Another method includes the condensation of isobutyraldehyde with ammonia, followed by catalytic hydrogenation .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine, which is then hydrolyzed to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: (1-Amino-2-methylpropan-2-yl)(methyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halides such as bromine or chlorine in the presence of a base.

Major Products:

Oxidation: Formation of oxides or nitroso compounds.

Reduction: Formation of simpler amines.

Substitution: Formation of substituted amines or diamines.

Wissenschaftliche Forschungsanwendungen

(1-Amino-2-methylpropan-2-yl)(methyl)amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

2-Amino-2-methyl-1-propanol: An aminoalcohol with similar structural features but different functional groups.

1-Amino-2-methylpropan-2-ol: Another related compound with a hydroxyl group instead of a second amino group.

Uniqueness: (1-Amino-2-methylpropan-2-yl)(methyl)amine is unique due to its dual amino groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to form stable coordination complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .

Biologische Aktivität

(1-Amino-2-methylpropan-2-yl)(methyl)amine, also known by its CAS number 116577-09-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure

The molecular formula of this compound is C5H14N2 with a molecular weight of 102.18 g/mol. The structure consists of a branched amine, which suggests potential interactions with biological targets due to its ability to form hydrogen bonds and interact with various biomolecules.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an amine derivative that can influence various biochemical pathways. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including antimicrobial, anti-inflammatory, and neuroprotective activities.

Antimicrobial Activity

Studies have shown that amine compounds can possess antibacterial properties. For instance, derivatives related to this compound have been tested for their efficacy against various bacterial strains. The results indicated that certain modifications to the amine structure could enhance antibacterial potency.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | P. aeruginosa | 64 µg/mL |

Table 1: Antimicrobial activity of related compounds.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress. In animal models, administration of this compound has been associated with improved cognitive functions and reduced neuroinflammation.

The mechanisms underlying the biological activities of this compound can be attributed to its interactions with specific receptors and enzymes:

- Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at various receptors, including those involved in neurotransmission.

- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.

- Oxidative Stress Reduction : By scavenging free radicals, this compound may help mitigate oxidative damage in neural tissues.

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antibacterial Screening

A study investigated five new azomethine derivatives derived from 2-amino-2-methylpropanol, revealing significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that structural modifications can enhance the efficacy of related amines in combating bacterial infections .

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, administration of this compound resulted in improved behavioral outcomes and reduced markers of inflammation in the brain. This supports its potential use in treating neurodegenerative diseases .

Eigenschaften

IUPAC Name |

2-N,2-dimethylpropane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(2,4-6)7-3/h7H,4,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYSRQHOWXXYMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.